1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone
Overview
Description
“1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone” is a chemical compound with the molecular formula C7H10N2OS . It is synthesized from N-METHYLTHIOUREA and 3-CHLORO-2,4-PENTANEDIONE .
Synthesis Analysis
The synthesis of “1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone” involves the reaction of N-METHYLTHIOUREA and 3-CHLORO-2,4-PENTANEDIONE . Thiazoles, which are members of the azole heterocycles, are synthesized via reaction with heterocyclic amines .Molecular Structure Analysis
The molecular structure of “1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C7H11N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h11H,1-3H3, (H,8,9) .Physical And Chemical Properties Analysis
The physical form of “1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone” is solid . It has a molecular weight of 171.24 . The compound should be stored in a refrigerator .Scientific Research Applications
Anticancer Applications
- Synthesis for Anti-Breast Cancer Agents : Utilized as a building block in synthesizing thiazolyl(hydrazonoethyl)thiazoles, showing promising antitumor activities against MCF-7 tumor cells, comparable to reference drugs like vinblastine sulfate and cisplatin (Mahmoud et al., 2021).
Antiviral Activity
- Synthesis of Derivatives with Antiviral Properties : Used in synthesizing novel heterocyclic compounds with evaluated cytotoxicity, anti-HSV1, and anti-HAV-MBB activities (Attaby et al., 2006).
Immunomodulatory Effects
- Immunosuppression and Immunostimulation : Key precursor in creating compounds demonstrating potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, along with significant inhibition of LPS-stimulated NO generation (Abdel‐Aziz et al., 2011).
Synthesis of Heterocyclic Compounds
- Creation of Dihydroisoxazoles : A precursor in the condensation process leading to the formation of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles, useful in the preparation of diverse compound libraries (Milinkevich et al., 2008).
Antimicrobial Applications
Synthesis of Imidazo[2,1-b]thiazole Derivatives : Played a role in synthesizing derivatives with notable antimicrobial, antimalarial, and antitubercular activities, showcasing its versatility in drug development (Vekariya et al., 2017).
Antimicrobial and Antioxidant Activity : Acted as a precursor for new thiazole, arylidiene, and coumarin derivatives, exhibiting antimicrobial and antioxidant properties, including potential as antibacterial agents (Abdel-Wahab et al., 2011).
Synthesis of Bi- and Polycyclic Compounds
- Role in Synthesizing Bi- and Polycyclic Compounds : Integral in synthesizing bi- and polynuclear heterocyclic compounds, combining various heterocyclic structural fragments, indicative of potential in creating compounds with varied physiological effects (2022).
Anticholinesterase Activities
- Investigation in Anticholinesterase Activities : Central in the synthesis of tetrazole derivatives evaluated for their anticholinesterase activities, highlighting its potential in neurodegenerative disease research (Mohsen et al., 2014).
Hantzsch Thiazole Synthesis
- Facilitating Hantzsch Thiazole Synthesis : Used in synthesizing N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, a process that underscores its utility in producing complex heterocyclic structures (Kamila et al., 2012).
Fungicidal Activity
- Synthesis of Derivatives with Fungicidal Activity : Used in the preparation of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives, with one compound showing moderate inhibitory activity against Gibberella zeae, a plant pathogen (Liu et al., 2012).
Safety And Hazards
The safety information for “1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone” includes hazard statements H302, H315, H319, H335, and precautionary statement P261 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may cause respiratory irritation, and that dusty air mixtures may ignite or explode .
properties
IUPAC Name |
1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDDILVYEDVGMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628007 | |
Record name | 1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone | |
CAS RN |
94284-66-9 | |
Record name | 1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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